Product packaging for D-Mlvp(Cat. No.:CAS No. 127290-94-2)

D-Mlvp

Cat. No.: B137469
CAS No.: 127290-94-2
M. Wt: 1274.5 g/mol
InChI Key: MEGLHFWWXSVWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mlvp is a chemical reagent supplied For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic use in humans or animals . RUO products, like this one, are specifically tailored for laboratory research purposes, such as basic research, pharmaceutical discovery, and the identification of chemical substances . They are exempt from the regulatory controls that apply to diagnostic medical devices and must not be used in clinical diagnostics . (To complete this description, please consult the sections below.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H75N13O14S3 B137469 D-Mlvp CAS No. 127290-94-2

Properties

CAS No.

127290-94-2

Molecular Formula

C58H75N13O14S3

Molecular Weight

1274.5 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H75N13O14S3/c1-70(2)45-16-8-14-38-37(45)13-9-18-47(38)88(84,85)63-26-7-6-15-39(52(77)62-32-50(61)75)66-57(82)46-17-10-27-71(46)58(83)44-33-87-86-28-25-51(76)64-41(30-35-19-21-36(72)22-20-35)54(79)67-42(29-34-11-4-3-5-12-34)55(80)65-40(23-24-48(59)73)53(78)68-43(31-49(60)74)56(81)69-44/h3-5,8-9,11-14,16,18-22,39-44,46,63,72H,6-7,10,15,17,23-33H2,1-2H3,(H2,59,73)(H2,60,74)(H2,61,75)(H,62,77)(H,64,76)(H,65,80)(H,66,82)(H,67,79)(H,68,78)(H,69,81)

InChI Key

MEGLHFWWXSVWEL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C4CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C4CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O

sequence

CYFQNCPXG

Synonyms

(1-(2-mercapto)propionic acid)-8-lysine-N(6)-5-dimethylaminonaphthalene-1-sulfonyl vasopressin
D-MLVP
vasopressin, (1-(2-mercapto)propionic acid)-8-lysine-N(6)-5-dimethylaminonaphthalene-1-sulfonyl-
vasopressin, (1-(2-mercapto)propionic acid)-N(6)-5-dimethylaminonaphthalene-1-sulfonyl-8-Lys-

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies for the D Mlvp Compound

Methodologies for D-Mlvp Synthesis

The primary synthetic route to this compound involves the initial synthesis of its peptide backbone, [1-(2-mercapto)propionic acid]-8-lysine vasopressin (MLVP), followed by the attachment of a fluorescent tag.

The peptide precursor, MLVP, is conventionally synthesized using the Merrifield solid-phase method. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. The Merrifield method is a well-established technique for peptide synthesis, allowing for the controlled formation of peptide bonds. nih.govfishersci.cafishersci.com Following the synthesis and purification of MLVP, the fluorescent analog this compound is prepared by coupling the fluorochrome 5-dimethylamino-naphthalene-1-sulfonyl group, also known as the dansyl group, to the ε-amino group (N6) of the lysine (B10760008) residue at position 8 of the MLVP peptide chain. nih.govfishersci.ca

Information specifically detailing enantioselective synthesis strategies for this compound or its individual stereoisomers was not prominently featured in the consulted literature. While peptide synthesis can involve chiral amino acid building blocks, the application of specific enantioselective techniques focused solely on controlling the stereochemistry during the formation of the this compound compound itself, beyond the inherent chirality of the constituent amino acids, was not extensively described in the search results.

The precursor molecule, MLVP, contains a lysine residue with a primary amino group available for derivatization. nih.govfishersci.ca The synthesis of MLVP via the Merrifield method involves standard peptide coupling reactions between activated amino acids. The subsequent formation of this compound involves the reaction of the dansyl chloride fluorochrome with the ε-amino group of the lysine residue in MLVP. Dansyl chloride is a reactive sulfonyl chloride that readily forms stable sulfonamide linkages with primary and secondary amines. wikipedia.orgontosight.ai This reactivity allows for the covalent attachment of the fluorescent tag to the peptide precursor. While a detailed, step-by-step pathway analysis specifically for the conversion of MLVP to this compound was not provided, the reaction is a nucleophilic substitution where the lysine amino group acts as the nucleophile attacking the sulfonyl chloride.

Chemical Derivatization Techniques for this compound and Analogues

Chemical derivatization of MLVP is primarily employed to introduce a fluorescent label, yielding compounds like this compound, which are valuable tools in biological research.

The derivatization of MLVP with the dansyl group to form this compound enhances its detectability through fluorescence spectroscopy. nih.govfishersci.cafishersci.fi This fluorescent property is crucial for analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection, which was used for the purification of MLVP and its fluorescent analogs. nih.govfishersci.ca The introduction of the fluorescent label allows for sensitive detection and monitoring of the compound during synthesis, purification, and biological experiments. While the primary purpose described is for detection in biological studies, fluorescent labeling is a common technique used in analytical chemistry to improve the sensitivity and selectivity of separation methods like HPLC. Derivatization with dansyl chloride has also been reported for enhancing the detection and separation of other amines and amino acids in analytical contexts. researchgate.netresearchgate.net

The chemical modification of MLVP with fluorescent tags, resulting in compounds like this compound, F-MLVP, MA-MLVP, and R-MLVP, is a key strategy for probing vasopressin receptor interactions and cellular signaling. nih.govfishersci.ca These fluorescent analogs allow researchers to visualize and quantify binding to vasopressin receptors on cell membranes and within cells using techniques such as fluorescence microscopy and competition binding assays. nih.govfishersci.ca

Research findings have utilized these fluorescent analogs to study their binding affinity to vasopressin receptors and their effects on adenylate cyclase activity. For instance, studies comparing this compound, F-MLVP, MA-MLVP, and R-MLVP revealed distinct biological activities. nih.govfishersci.ca

The following table summarizes some of the detailed research findings regarding the binding and activity of these fluorescent vasopressin analogs:

CompoundBinding to Canine Renal Plasma Membranes (Kd, nM)Binding to Porcine Kidney Cells (LLC-PK1) (Kd, nM)Adenylate Cyclase Activity (fold increase over basal at 10⁻⁶ M)cAMP Content in LLC-PK1 Cells (pmol/mg protein at 10⁻⁶ M, basal ~43)
This compoundDid not bindDid not bindDid not stimulateNo significant increase
F-MLVP32 nih.govfishersci.ca390 nih.govfishersci.ca2.4 nih.govfishersci.ca267 nih.govfishersci.ca
MA-MLVP8.8 nih.govfishersci.ca38 nih.govfishersci.ca2.9 nih.govfishersci.ca160 nih.govfishersci.ca
R-MLVP26 nih.govfishersci.ca160 nih.govfishersci.ca2.6 nih.govfishersci.ca469 nih.govfishersci.ca

These findings demonstrate that while F-MLVP, MA-MLVP, and R-MLVP effectively bind to vasopressin receptors and stimulate adenylate cyclase activity, this compound did not show significant binding or activity in these specific assays. nih.govfishersci.ca This highlights how variations in the chemical structure of the fluorescent tag can influence the biological interaction of the vasopressin analog. The use of these derivatized compounds provides valuable insights into receptor binding characteristics and downstream signaling events in biological systems. nih.govfishersci.cafishersci.fi

Structural Characterization and Elucidation of the D Mlvp Compound

Spectroscopic Approaches for D-Mlvp Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including a hypothetical compound like this compound. It provides information about the number and type of atoms, their electronic environment, and their connectivity within the molecule. intertek.comtib.euleibniz-fmp.de

Proton NMR (¹H NMR): ¹H NMR spectra would reveal the different types of hydrogen atoms present in this compound, their relative numbers (integration), and their neighboring environments (splitting patterns). Chemical shifts would indicate the electronic environment of the protons, while coupling constants (J values) would provide crucial information about the connectivity between adjacent protons. libretexts.orglibretexts.org

Carbon-13 NMR (¹³C NMR): ¹³C NMR would identify the unique carbon environments within this compound. Broad-band decoupled spectra would show each unique carbon atom as a single peak, while techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. libretexts.orgnih.gov

Two-Dimensional (2D) NMR Spectroscopy: For complex structures such as this compound, 2D NMR techniques would be essential to establish atom-to-atom connectivity and long-range correlations.

Correlation Spectroscopy (COSY): COSY experiments would identify protons that are spin-coupled to each other, revealing direct proton-proton connectivities. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): These experiments would establish direct correlations between protons and the carbons to which they are attached, providing carbon-proton connectivity information.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC would reveal long-range correlations (typically 2-4 bonds) between protons and carbons, helping to piece together larger fragments of the molecule and identify quaternary carbons. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques would provide information about spatial proximity between protons, which is vital for determining the three-dimensional conformation and relative stereochemistry of this compound. mdpi.com

Table 1: Illustrative NMR Spectroscopic Data for a Hypothetical Compound (General Types of Information)

NMR TechniqueInformation Provided
¹H NMRNumber of unique protons, chemical environment, integration, spin-spin coupling (connectivity).
¹³C NMRNumber of unique carbon atoms, carbon types (CH₃, CH₂, CH, Cq).
COSYDirect proton-proton correlations (through 2-3 bonds).
HSQC/HMQCDirect proton-carbon correlations (through 1 bond).
HMBCLong-range proton-carbon correlations (through 2-4 bonds).
NOESY/ROESYSpatial proximity of protons (stereochemistry, conformation).

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its fragmentation patterns, which can aid in structural elucidation. researchgate.netscribd.comyoutube.com For this compound, MS techniques would be crucial for confirming its molecular formula and for identifying potential metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of this compound, allowing for the precise determination of its elemental composition. This is critical for distinguishing between compounds with very similar nominal masses but different atomic compositions. acs.org

Tandem Mass Spectrometry (MS/MS): MS/MS (or MSⁿ) experiments involve fragmenting the precursor ion of this compound and analyzing the resulting product ions. The fragmentation pattern provides information about the connectivity of atoms and the presence of specific substructures within the molecule. This is particularly useful for elucidating complex structures and for identifying metabolites by comparing their fragmentation patterns to that of the parent compound. intertek.comspectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): Coupling MS with chromatographic techniques like LC or GC would enable the separation of this compound from complex mixtures (e.g., synthetic reaction mixtures or biological samples for metabolite analysis) before mass analysis. This hyphenated approach enhances sensitivity and selectivity, making it possible to detect and characterize this compound and its potential metabolites even at low concentrations. intertek.comnih.gov

Table 2: Key Information from Mass Spectrometry Techniques

MS TechniquePrimary Information ProvidedApplication for this compound
HRMSExact molecular mass, elemental composition.Confirming molecular formula of this compound.
MS/MSFragmentation patterns, structural subunits.Elucidating connectivity, identifying functional groups, characterizing metabolites.
LC-MS/GC-MSSeparation and identification of components in complex mixtures.Isolating this compound from impurities, identifying and characterizing this compound metabolites in biological matrices.

Beyond NMR and MS, other spectroscopic techniques would provide complementary information to further confirm and refine the structural elucidation of this compound. anu.edu.auspectroscopyonline.comresearchgate.netmdpi.comarxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in this compound by detecting the characteristic vibrational frequencies of chemical bonds (e.g., C=O for carbonyls, O-H for hydroxyls, C-H stretches). This provides a "fingerprint" of the molecule's functional group composition. intertek.comresearchgate.netarxiv.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the presence of chromophores (groups that absorb UV or visible light) within this compound, such as conjugated double bonds or aromatic systems. The absorption maxima (λmax) and molar absorptivity (ε) would be characteristic. anu.edu.auspectroscopyonline.comresearchgate.net

X-ray Crystallography: If this compound could be crystallized, X-ray crystallography would provide the most definitive and unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry, in the solid state. This technique is considered the gold standard for structural confirmation. anu.edu.auscribd.com

Raman Spectroscopy: Raman spectroscopy, often complementary to IR, provides information about molecular vibrations. It is particularly useful for detecting symmetric vibrations and can offer insights into the molecular backbone and certain functional groups that may be weak in IR. researchgate.netmdpi.comarxiv.orgacs.org

Stereochemical Characterization of this compound Enantiomers

If this compound possesses chiral centers, its stereochemical characterization would be paramount. Enantiomers, being non-superimposable mirror images, can exhibit different biological activities and physical properties in chiral environments. ucalgary.canih.gov

Assessing the enantiomeric purity of this compound would be crucial, especially if it is intended for applications where one enantiomer is desired over the other. ucalgary.caresearchgate.netnih.gov

Enantiomeric Purity Assessment: This involves determining the ratio of the two enantiomers in a sample. Methods often rely on chiral separation techniques coupled with detection. The "optical purity" or "enantiomeric excess (ee)" is a quantitative measure of how much more of one enantiomer is present than the other. ucalgary.caresearchgate.netuma.es

Stability Studies: Stability testing would be conducted to understand how the enantiomeric purity of this compound changes over time under various environmental conditions (e.g., temperature, humidity, light). slideshare.netwho.inteuropa.eueuropa.euqbdgroup.com This would include assessing its resistance to racemization, a process where a pure enantiomer converts into a racemic mixture. Such studies are critical for determining appropriate storage conditions and shelf-life if this compound is to be used in a chiral-specific context.

Various advanced techniques are employed to separate and distinguish between enantiomers of a chiral compound like this compound. intertek.comnih.govescholarship.org

Chiral Chromatography (HPLC, GC): Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for separating enantiomers. These techniques utilize chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other, leading to different retention times. nih.govuma.eselte.hu

Capillary Electrophoresis (CE): Chiral CE can also be used for enantioseparation by incorporating chiral selectors into the background electrolyte. researchgate.net

Chiral Derivatization followed by Achiral Chromatography: In some cases, this compound could be reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated using conventional achiral chromatographic methods (e.g., C18 column in HPLC), followed by detection using MS or UV. nih.govnih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It provides information about the absolute configuration of chiral centers and conformational aspects. The sign and intensity of CD bands are characteristic of specific chromophores in a chiral environment. uma.esaps.orgmtu.edumdpi.com

Table 3: Methods for Chiral Discrimination and Purity Assessment

MethodPrincipleApplication for this compound
Chiral HPLC/GCDifferential interaction with chiral stationary phases.Separating this compound enantiomers for purity assessment.
Chiral Derivatization + Achiral ChromatographyConversion to diastereomers, then separation on standard columns.Indirect separation and quantification of this compound enantiomers.
Circular Dichroism (CD)Differential absorption of polarized light.Determining absolute configuration and conformational analysis of this compound.
Stability StudiesMonitoring enantiomeric purity over time under stress conditions.Assessing racemization potential and determining shelf-life for this compound.

Molecular Mechanisms of Action of the D Mlvp Compound

Interactions with Neurotransmitter Transporter Proteins

Neurotransmitter transporter proteins play a crucial role in regulating synaptic concentrations of monoamines, thereby influencing neuronal signaling. Compounds that interact with these transporters can modulate neurotransmission by altering the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

The Dopamine Transporter (DAT), encoded by the SLC6A3 gene, is a plasma-membrane-bound protein primarily responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating extracellular and cytoplasmic dopamine concentrations. nih.govpharmacologyeducation.org Inhibition of DAT leads to increased synaptic dopamine levels and enhanced dopamine receptor activation. nih.gov

Kinetic studies of DAT inhibition typically involve evaluating the binding affinity (Ki) of a compound to the transporter and its ability to inhibit dopamine uptake (IC50). The dissociation rate (koff) of an inhibitor from DAT is also a critical parameter, as slower dissociation rates often correlate with more persistent in vivo psychostimulant effects. pharmacologyeducation.org For instance, studies on psychostimulants like cocaine and methylphenidate, and their enantiomers, have elucidated the importance of these binding kinetics in determining their pharmacological profiles. pharmacologyeducation.orgnih.gov

A hypothetical data table for DAT binding and inhibition kinetics for a compound would typically include:

ParameterValue (Example for a known DAT inhibitor, not D-Mlvp)Unit
Ki (Binding Affinity)25nM
IC50 (Uptake Inhibition)50nM
koff (Dissociation Rate)0.01s⁻¹

The Norepinephrine Transporter (NET), encoded by the SLC6A2 gene, is responsible for the reuptake of norepinephrine (noradrenaline) into presynaptic nerve terminals, regulating norepinephrine homeostasis. idrblab.net Similar to DAT, compounds interacting with NET can inhibit its function, leading to increased synaptic norepinephrine concentrations.

Kinetic characterization of NET inhibitors involves determining their binding affinities (Ki) and their potency in inhibiting norepinephrine uptake (IC50). Studies have shown that NET inhibitors exhibit a range of affinities, potencies, and modes of inhibition. nih.gov For example, the norepinephrine transporter exhibits kinetic parameters such as a Kм of 457 nM for noradrenaline and 0.24 µM for dopamine, with a Vmax of 17 pmol/min/mg enzyme for noradrenaline and 32 pmol/min/mg enzyme for dopamine. idrblab.net Known inhibitors of NET include mazindol, desipramine, nomifensine, and nortriptyline. idrblab.net

A hypothetical data table for NET binding and inhibition kinetics for a compound would typically include:

ParameterValue (Example for a known NET inhibitor, not this compound)Unit
Ki (Binding Affinity)10nM
IC50 (Uptake Inhibition)20nM
Dissociation Half-Life15min

The Serotonin Transporter (SERT), encoded by the SLC6A4 gene, mediates the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling. guidetopharmacology.orgprobes-drugs.org Modulation of SERT activity is a primary mechanism for many antidepressant medications, known as selective serotonin reuptake inhibitors (SSRIs). researchgate.net

Compounds that interact with SERT can inhibit serotonin reuptake, leading to increased serotonin levels in the synapse. The activity profile of a SERT modulator would involve assessing its inhibitory potency (IC50) and binding affinity (Ki). Research indicates that diminished SERT activity can contribute to various physiological and pathological processes. bidd.groupuniroma2.itprobes-drugs.org For instance, studies on the SSRI fluoxetine (B1211875) have demonstrated its ability to inhibit SERT activity and decrease SERT expression. probes-drugs.org

A hypothetical data table for SERT activity profile for a compound would typically include:

ParameterValue (Example for a known SERT inhibitor, not this compound)Unit
IC50 (Serotonin Uptake Inhibition)5nM
Ki (Binding Affinity)8nM

Enzyme Modulation and Kinetic Studies

Beyond transporter interactions, the this compound compound could also modulate the activity of key metabolic enzymes, influencing its own pharmacokinetics or the metabolism of other endogenous or exogenous compounds.

The Cytochrome P450 (CYP) enzyme system is a superfamily of monooxygenases primarily located in the liver and intestine, playing a pivotal role in the phase I metabolism of a wide range of drugs and xenobiotics. wikipedia.orgidrblab.net Interactions with CYP enzymes can involve a compound acting as a substrate, inhibitor, or inducer of specific CYP isoforms. idrblab.net

Inhibition of CYP enzymes can lead to decreased metabolism of co-administered drugs, potentially increasing their systemic exposure and risk of toxicity. idrblab.net Conversely, induction can accelerate metabolism, reducing drug efficacy. Six major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP2E1, and CYP3A4) are particularly important in drug metabolism. idrblab.net Kinetic studies would determine the IC50 values for inhibition and the fold-induction for induction, often characterizing the type of inhibition (e.g., competitive, non-competitive). wikipedia.orgidrblab.net

A hypothetical data table for CYP enzyme interactions for a compound would typically include:

CYP IsoformInteraction TypeIC50 (Inhibition) / Fold-Induction (Induction) (Example, not this compound)Unit
CYP1A2Inhibitor100µM
CYP2C9Inhibitor50µM
CYP2D6Inducer2.5Fold
CYP3A4Inhibitor20µM

Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are crucial for the metabolic breakdown of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin in the brain and peripheral tissues. guidetopharmacology.org Inhibition of MAO activity leads to increased levels of these neurotransmitters.

Kinetic studies on MAO modulation would typically involve determining the inhibitory potency (IC50) and the mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive). For instance, methylmercury (B97897) has been shown to inhibit MAO activity in a concentration-dependent manner with an IC50 value around 2.1 µM in rat brain synaptosomes. Cannabinoids have also been found to inhibit MAO activity, albeit at relatively high concentrations, with varying IC50 values depending on the specific cannabinoid and MAO subtype.

A hypothetical data table for MAO activity modulation for a compound would typically include:

MAO IsoformInteraction TypeIC50 (Example, not this compound)Unit
MAO-AInhibitor15µM
MAO-BInhibitor30µM

Other Protein-Compound Binding Dynamics

Research into the molecular mechanisms of compounds often involves assessing their interaction and binding dynamics with various proteins, particularly receptors and enzymes involved in signaling pathways. In the context of vasopressin analogs, studies have investigated their binding to vasopressin receptors and their effects on downstream effectors like adenylate cyclase.

One such analog, this compound ([1-(2-mercapto)propionic acid]-8-lysine-N6-5-dimethylamino-naphthalene-1-sulfonyl vasopressin), has been synthesized and evaluated for its biological properties alongside other fluorescent vasopressin analogs, including F-MLVP, MA-MLVP, and R-MLVP. Unlike its counterparts, this compound demonstrated a notable lack of binding to plasma membranes in experimental assays. Furthermore, this compound did not stimulate adenylate cyclase activity, indicating an absence of agonist-like functional activity through this pathway.

In contrast, the other fluorescent analogs, F-MLVP, MA-MLVP, and R-MLVP, showed effective competition for 8-arginine vasopressin (AVP)-binding sites. This was observed in both canine renal plasma membranes and on the surface of porcine kidney cells (LLC-PK1). Dissociation constants (Kd) were determined from competition binding assays, providing quantitative measures of their binding affinities to these sites.

CompoundBinding SiteAssay TypeDissociation Constant (Kd)
F-MLVPCanine renal plasma membranesCompetition Binding32 nM
MA-MLVPCanine renal plasma membranesCompetition Binding8.8 nM
R-MLVPCanine renal plasma membranesCompetition Binding26 nM
F-MLVPPorcine kidney cells (LLC-PK1)Competition Binding390 nM
MA-MLVPPorcine kidney cells (LLC-PK1)Competition Binding38 nM
R-MLVPPorcine kidney cells (LLC-PK1)Competition Binding160 nM

Beyond receptor binding, these active analogs also influenced adenylate cyclase activity and intracellular cAMP levels. F-MLVP, MA-MLVP, and R-MLVP, at a concentration of 10-6 M, increased adenylate cyclase activity in canine renal plasma membranes. Similarly, these analogs increased the cAMP content in porcine kidney cells from basal levels. A maximally active concentration of AVP (1 µM) was used as a reference, showing a comparable increase in adenylate cyclase activity in canine renal plasma membranes.

CompoundConcentrationEffect on Adenylate Cyclase Activity (Canine Renal Plasma Membranes)Effect on cAMP Content (Porcine Kidney Cells)
This compound-No stimulation-
F-MLVP10-6 M2.4 times basal activityIncreased from 43 to 267 pmol/mg cell protein
MA-MLVP10-6 M2.9 times basal activityIncreased from 43 to 160 pmol/mg cell protein
R-MLVP10-6 M2.6 times basal activityIncreased from 43 to 469 pmol/mg cell protein
AVP1 µM2.7 times basal activity-

These findings highlight that, unlike other fluorescent vasopressin analogs, this compound does not exhibit significant binding to plasma membranes or functional activity related to adenylate cyclase stimulation in the tested systems. This suggests distinct protein interaction profiles among these related compounds.

Identification and Functional Characterization of Biological Targets for D Mlvp

Functional Consequences of D-Mlvp Binding to Identified Targets

Once a biological target for a chemical compound has been identified, the next crucial step is to characterize the functional consequences of this interaction. This involves understanding how the binding of the compound to its target affects the target's activity, localization, or interaction with other molecules, and how these molecular events translate into broader cellular or physiological responses.

The functional consequences of compound binding can vary widely depending on the nature of the target and the compound. For enzymes, binding might lead to activation or inhibition of catalytic activity. For receptors, it could trigger conformational changes that initiate signaling cascades or block the binding of endogenous ligands. Interactions with structural proteins could alter cellular architecture or dynamics.

Characterizing these functional consequences often involves a combination of biochemical assays, cell-based experiments, and potentially in vivo studies. Biochemical assays can directly measure changes in target activity (e.g., enzyme kinetics) upon compound binding. Cell-based assays can assess downstream effects on signaling pathways, protein-protein interactions, cellular processes (e.g., proliferation, migration), or phenotypic changes.

For example, research on the Major Vault Protein (MVP) has shown that its interaction with the protein 14-3-3ε can modulate MVP's activity related to drug resistance. nih.gov This interaction, which is phosphorylation-dependent, inhibits the drug-resistant function of MVP, leading to an enhanced DNA damage response to certain chemotherapy. nih.gov This illustrates how the binding of one protein (14-3-3ε) to another (MVP) can have significant functional consequences at the cellular level, impacting processes like drug resistance.

However, without identified biological targets for "this compound," specific functional consequences of its binding cannot be described based on the available information.

Structure-Activity Relationship (SAR) Studies for Target Specificity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a compound influence its biological activity, including its binding affinity and specificity for its biological targets. creative-proteomics.comug.edu.geoncodesign-services.comazolifesciences.com SAR analysis helps to define the key structural features responsible for the desired biological effect and guides the rational design of compounds with improved potency, selectivity, and reduced off-target interactions. creative-proteomics.comoncodesign-services.com

SAR studies typically involve synthesizing a series of structural analogs of the lead compound, where specific parts of the molecule are systematically modified. oncodesign-services.com These analogs are then tested for their biological activity, such as their ability to bind to the identified target or elicit a specific cellular response. By comparing the activity of different analogs, researchers can deduce which structural moieties are essential for target binding and activity and which modifications are tolerated or enhance the desired properties. ug.edu.geoncodesign-services.com

Experimental SAR studies involve the synthesis and biological testing of these compound series. oncodesign-services.com Computational SAR methods, including molecular modeling and quantitative structure-activity relationship (QSAR) modeling, utilize computational techniques to predict the biological activity of new compounds based on their chemical structure and data from experimental studies. creative-proteomics.comoncodesign-services.com These computational approaches can help prioritize compounds for synthesis and testing and provide insights into the likely interactions between the compound and its target at a three-dimensional level. creative-proteomics.comug.edu.geoncodesign-services.com

SAR is based on the principle that the biological activity of a molecule is a function of its chemical structure, including its three-dimensional shape and electronic properties, which govern its interaction with the biological target. ug.edu.geazolifesciences.com Understanding these relationships is crucial for optimizing a compound's interaction with its intended target while minimizing interactions with off-targets that could lead to undesirable side effects. biognosys.comazolifesciences.com

While SAR studies are a standard part of the process once a target is identified, no specific information regarding structure-activity relationship studies for "this compound" related to its target specificity was found in the consulted literature.

Cellular Pathway Modulation by the D Mlvp Compound

Modulation of Neurotransmitter Signaling Pathways

Comprehensive searches of scientific literature yield no evidence that D-Mlvp modulates neurotransmitter signaling pathways. The available research has focused on its activity at vasopressin receptors, with findings indicating a lack of interaction. nih.gov

Dopaminergic and Noradrenergic Neurotransmission Cascade Regulation

There are no available scientific studies or data to suggest that this compound has any regulatory effect on dopaminergic and noradrenergic neurotransmission cascades. Research into the biological properties of this compound has not demonstrated any interaction with the receptors or signaling components associated with these pathways.

Intracellular Signal Transduction Cascades

Investigations into the biological activity of this compound have shown it to be inert in stimulating intracellular signal transduction. Specifically, it was found that this compound does not bind to cell plasma membranes or stimulate adenylate cyclase activity, a key enzyme in many signal transduction cascades. nih.gov

MAPK/ERK Signaling Pathway Modulation

There is no scientific evidence to suggest that this compound modulates the MAPK/ERK signaling pathway. The established lack of membrane binding and downstream signaling activation by this compound makes its interaction with this intracellular cascade unlikely. nih.gov

PI3K/Akt Pathway Interactions

There are no documented interactions between this compound and the PI3K/Akt pathway in the scientific literature. Studies have demonstrated that this compound does not initiate the upstream signaling events necessary to activate this pathway. nih.gov

Rho-ROCK Signaling Pathway Regulation

Scientific literature does not provide any evidence of this compound regulating the Rho-ROCK signaling pathway.

Research Findings on this compound Biological Activity

The following table summarizes the key experimental findings regarding the biological activity of this compound in comparison to other fluorescent vasopressin analogs.

CompoundBinding to Plasma MembranesStimulation of Adenylate Cyclase Activity
This compound Did not bindDid not stimulate
F-Mlvp Competed for AVP-binding sitesIncreased activity 2.4 times basal level
MA-Mlvp Competed for AVP-binding sitesIncreased activity 2.9 times basal level
R-Mlvp Competed for AVP-binding sitesIncreased activity 2.6 times basal level

Data sourced from a study on fluorescent vasopressin analogs. nih.gov

Wnt and Hippo Signaling Pathway Modulation

The Wnt and Hippo signaling pathways are critical regulators of cell proliferation, differentiation, and apoptosis, and their interplay is essential for tissue homeostasis. nih.gov The Hippo pathway, a key inhibitor of organ size, can negatively regulate the Wnt/β-catenin signaling cascade. h1.coembopress.org This interaction occurs through multiple mechanisms, including the cytoplasmic sequestration of β-catenin by phosphorylated YAP/TAZ, key effectors of the Hippo pathway, thereby preventing its nuclear translocation and subsequent activation of Wnt target genes. embopress.org Additionally, components of the Hippo pathway can interact with Dishevelled (Dvl), a crucial component of the Wnt signaling pathway, to inhibit its function. nih.govembopress.org

Conversely, there is evidence suggesting a cooperative relationship in certain contexts. For instance, in cardiomyocytes, YAP and β-catenin can be recruited to the same target genes to cooperatively activate them. embopress.org The precise nature of the interaction between the Wnt and Hippo pathways is context-dependent, varying with cell type and developmental stage.

Table 1: Key Proteins in Wnt and Hippo Pathway Crosstalk

PathwayProteinFunction in Crosstalk
Wnt β-cateninCan be sequestered in the cytoplasm by Hippo pathway components, inhibiting Wnt signaling. embopress.org
Dishevelled (Dvl)Its phosphorylation and function can be inhibited by Hippo pathway components. nih.govembopress.org
Hippo YAP (Yes-associated protein)When phosphorylated, binds to β-catenin in the cytoplasm, preventing its nuclear translocation. embopress.org
TAZ (Transcriptional coactivator with PDZ-binding motif)Similar to YAP, it can inhibit Wnt signaling by interacting with Dvl and β-catenin. nih.gov
Mst1/2 (Hippo)Core kinases of the Hippo pathway that initiate the phosphorylation cascade leading to YAP/TAZ inhibition. nih.gov
LATS1/2Kinases that directly phosphorylate and inhibit YAP and TAZ. nih.gov

Cellular Homeostasis and Stress Response Mechanisms

Oxidative Stress Induction and Antioxidant System Perturbation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govencyclopedia.pub This imbalance can lead to damage of cellular components, including lipids, proteins, and DNA. mdpi.com The cellular antioxidant system comprises enzymatic and non-enzymatic components that work to neutralize ROS. Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov Perturbation of this system can occur through the overwhelming production of ROS or the inhibition of antioxidant enzymes, leading to a state of oxidative stress. mdpi.com

Mitochondrial Function and ATP Homeostasis

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation, which generates the majority of cellular ATP. nih.govnih.govkhanacademy.org This process involves the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane, which creates a proton gradient that drives ATP synthase. youtube.comyoutube.com Mitochondrial function is tightly linked to cellular homeostasis, and disruptions can lead to decreased ATP production and increased ROS generation. nih.gov The maintenance of ATP homeostasis is critical for powering numerous cellular processes, including ion pumps and enzymatic reactions. nih.gov

Intracellular Calcium Ion Homeostasis Disruption

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular processes. nih.gov Cells maintain a steep concentration gradient of Ca2+ across the plasma membrane and the membranes of intracellular organelles like the endoplasmic reticulum and mitochondria. taylorfrancis.com This tight regulation is achieved through a complex interplay of channels, pumps, and binding proteins. nih.gov Disruption of intracellular Ca2+ homeostasis, characterized by sustained elevations in cytosolic Ca2+ levels, can trigger a cascade of detrimental events, including the activation of degradative enzymes, mitochondrial dysfunction, and the induction of cell death pathways. nih.govresearchgate.net

Apoptotic and Necrotic Cellular Death Pathways

Apoptosis and necrosis are two distinct forms of cell death. nih.govnih.govresearchgate.net Apoptosis is a programmed and highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. researchgate.net This pathway is initiated by either intrinsic (mitochondrial) or extrinsic (death receptor-mediated) signals and is executed by a family of proteases called caspases. nih.govnih.gov

Necrosis, in contrast, is a form of cell death that typically results from acute cellular injury and is characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. researchgate.netmdpi.com While historically considered a passive process, it is now understood that some forms of necrosis are regulated and programmed. mdpi.com The choice between apoptotic and necrotic cell death can depend on factors such as the nature and intensity of the cellular insult and the availability of ATP. nih.gov

Table 2: Comparison of Apoptotic and Necrotic Cell Death

FeatureApoptosisNecrosis
Stimuli Programmed developmental cues, mild cellular stressSevere cellular injury, pathogens
Morphology Cell shrinkage, membrane blebbing, formation of apoptotic bodiesCell swelling, organelle disruption, membrane lysis
Biochemical Features Caspase activation, DNA fragmentationATP depletion, loss of ion homeostasis
Inflammatory Response Typically non-inflammatoryPro-inflammatory
Regulation Highly regulated by specific gene productsCan be regulated or unregulated

Metabolism of the D Mlvp Compound in in Vitro Biological Systems

In Vitro Metabolic Profiling and Metabolite Identification

In vitro metabolic studies provide essential insights into the biotransformation of xenobiotics by simulating the processes that occur within the liver. For D-Mlvp, these studies have successfully identified numerous metabolites formed through a series of oxidative and conjugative reactions.

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolic reactions. nih.gov Studies utilizing HLMs have been instrumental in identifying the oxidative pathways of this compound metabolism. ovid.com Investigations have shown that this compound is extensively metabolized when incubated with HLMs. ovid.comresearchgate.net The primary reactions observed include the O-demethylenation of the methylenedioxy ring, which is a common metabolic pathway for compounds with this functional group. nih.gov Additional transformations catalyzed by microsomal enzymes involve aromatic and side-chain hydroxylation and oxidation of the pyrrolidine ring. nih.gov

The cytosolic fraction of liver cells contains various soluble enzymes that can also contribute to drug metabolism. While CYP enzymes are located in the microsomes, enzymes such as catechol-O-methyltransferase (COMT) are found in the cytosol. Following the initial CYP-mediated O-demethylenation of this compound in the microsomes to form a catechol intermediate (3,4-dihydroxypyrovalerone), this metabolite can then be further processed by cytosolic COMT. researchgate.net This subsequent step involves the O-methylation of one of the hydroxyl groups on the catechol ring. researchgate.net

The metabolism of this compound proceeds through two main phases. Phase I involves the modification of the parent compound through oxidation, creating more polar molecules. Phase II involves the conjugation of these metabolites with endogenous substances to facilitate their excretion. mdpi.com

Phase I Metabolism: The most significant initial step in the biotransformation of this compound is the CYP-catalyzed opening of the methylenedioxy ring to form 3,4-dihydroxypyrovalerone, also known as 3,4-catechol-PV. nih.govresearchgate.netnih.gov This catechol intermediate is a major metabolite. It is subsequently O-methylated by COMT to produce 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV). nih.govnih.gov Other identified Phase I metabolic pathways include the reduction of the β-ketone group and hydroxylation of the pyrrolidine ring, which can be followed by dehydrogenation to form a lactam metabolite. researchgate.net

Phase II Metabolism: Following the formation of hydroxylated metabolites in Phase I, these products can undergo Phase II conjugation reactions. In vitro studies have confirmed that the demethylenated metabolites of this compound are conjugated with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble compounds ready for elimination. nih.govresearchgate.net

The table below summarizes the key metabolites of this compound identified in in vitro systems.

Metabolic Phase Metabolic Reaction Resulting Metabolite
Phase IO-demethylenation3,4-dihydroxypyrovalerone (3,4-catechol-PV)
Phase IO-methylation (of 3,4-catechol-PV)4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV)
Phase IPyrrolidine Ring Hydroxylation & DehydrogenationLactam Metabolite
Phase Iβ-Ketone ReductionDihydro-metabolite
Phase IIGlucuronidationGlucuronide Conjugates
Phase IISulfationSulfate Conjugates

Stereoselective Metabolic Pathways of this compound Enantiomers

This compound possesses a chiral center, meaning it exists as two enantiomers: S-(+)-D-Mlvp and R-(−)-D-Mlvp. It is common for enantiomers of a chiral drug to exhibit different pharmacological and pharmacokinetic properties due to stereoselective interactions with enzymes and receptors. nih.gov Studies have demonstrated significant stereoselectivity in the pharmacological action of this compound. The S-(+)-enantiomer is substantially more potent as an inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters compared to the R-(−)-enantiomer. nih.govmdpi.comnih.gov This suggests that the biological activity of the racemic mixture resides primarily with the S-isomer. nih.gov

While this pronounced difference in activity points towards stereoselective interactions with biological targets, specific in vitro studies detailing differences in the metabolic rates or pathways between the S- and R-enantiomers are not fully elucidated. However, one study investigating hepatotoxicity in primary rat hepatocytes found that while toxicity was concentration-dependent, it did not display enantioselectivity. researchgate.net The stereoselective disposition of many chiral compounds is often driven by enzyme-catalyzed metabolism, where one enantiomer is metabolized more rapidly or via a different pathway than the other. mdpi.com

Preclinical Research Models for D Mlvp Investigation

In Vivo Animal Models

Utility and Limitations of Preclinical Models in D-Mlvp Research

Based on the available information from the conducted searches, specific details regarding the chemical compound "this compound" and its investigation within preclinical research models, including the specific utility and limitations of such models in this context, could not be identified.

General preclinical research utilizes a variety of models, both in vitro and in vivo, to evaluate potential therapeutic compounds before human trials. These models aim to provide insights into a compound's efficacy, safety, pharmacokinetics, and pharmacodynamics. Common preclinical models include cell-based assays, 3D tissue cultures, organoids, organs-on-a-chip, and animal models such as rodents, dogs, non-human primates, and zebrafish mdpi.comemulatebio.comresearchgate.nethumanspecificresearch.orgbiologists.comupenn.edufrontiersin.orglovelacebiomedical.orgdzif.deresearchgate.net.

The utility of these general preclinical models lies in their ability to mimic aspects of human biology and disease, allowing for initial assessments of a compound's potential effects. They are crucial for understanding disease mechanisms and identifying potential therapeutic targets mdpi.comhumanspecificresearch.orgpharmajournal.netresearchgate.net. For example, animal models can provide a multi-dimensional understanding of disease development and allow for the assessment of drug behavior within a complex living system mdpi.comlovelacebiomedical.org. In vitro models, such as organ-on-a-chip systems, offer the potential for more human-relevant responses and can help bridge the gap between traditional models and the dynamic nature of human biology emulatebio.com.

However, preclinical models have inherent limitations. A significant challenge is the translation of findings from these models to human outcomes due to species differences in genetics, physiology, and immune responses mdpi.comnih.govemulatebio.com. In vitro models, while increasingly complex, may still lack the full biological complexity and inter-organ interactions of a living organism emulatebio.comresearchgate.net. Animal models, despite their utility, may not always accurately recapitulate the complexity of human diseases, such as the tumor microenvironment in cancer research mdpi.comfrontiersin.org. Furthermore, preclinical studies are generally not powered to detect rare adverse events nih.gov.

Without specific research findings or data tables pertaining to this compound and its evaluation in preclinical models, a detailed discussion of the specific utility and limitations of these models in the context of this compound research cannot be provided.

Advanced Analytical Method Development and Validation for D Mlvp and Metabolites

Chromatographic Techniques

Chromatography serves as a cornerstone in the separation of complex mixtures, enabling the isolation of D-Mlvp and its metabolites from biological matrices prior to detection. Various chromatographic approaches offer distinct advantages depending on the physicochemical properties of the analytes.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS, HRMS)

Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), represents a powerful and widely used technique for the analysis of drugs and their metabolites in biological fluids. LC-MS has become an invaluable tool for the rapid detection, structure elucidation, and quantification of drug-derived material in various biological fluids. dsmz.de This coupled technique synergistically enhances the capabilities of both LC, which separates mixtures, and MS, which provides spectral information for identification or confirmation. fishersci.ca LC-MS/MS is a common bioanalytical method for small molecules, offering versatility, robustness, sensitivity, and amenability to automation.

The principle involves separating the sample components on an LC column, followed by their introduction into a mass spectrometer via an interface, typically based on atmospheric pressure ionization (API) strategies like electrospray ionization (ESI). fishersci.ca In LC-MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are measured, providing high selectivity and sensitivity, which is particularly beneficial for quantifying low levels of target compounds in complex matrices. HRMS provides accurate mass measurements, aiding in the confident identification of known and unknown metabolites.

LC-MS/MS assays offer a level of accuracy and reproducibility that rivals or surpasses other methods for vitamin D metabolites, allowing for simultaneous assay of multiple metabolites, a process known as metabolite profiling. Measures to enhance specificity and sensitivity in LC-MS/MS include sample clean-up and optimizing chromatography to mitigate interference and ion suppression from matrix components.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another analytical method used for identifying different substances within a test sample. GC separates components which are then introduced into the MS for identification based on their mass-to-charge ratio. GC-MS is a versatile technique with applications in various fields, including the identification of unknown samples. While GC is typically applied to volatile or semi-volatile compounds, it can be used for the analysis of other compounds, potentially including certain metabolites, often requiring derivatization to increase volatility. Chiral capillary GC is a highly selective tool for resolving enantiomers of various compounds, including chiral metabolites. GC-MS can provide three-dimensional data, offering mass spectra for identity confirmation or unknown compound identification, in addition to the chromatogram for qualitative and quantitative analysis. GC-MS/MS systems, combining GC with a triple quadrupole MS, offer higher selectivity and are suitable for analyses requiring high sensitivity.

Chiral Chromatography for Enantiomeric Separation and Quantification

Chiral chromatography is a specialized chromatographic technique employed for the separation of chiral compounds, such as enantiomers. Given that this compound likely contains a D-amino acid (Proline), the compound itself and potentially some of its metabolites may exist as stereoisomers. Separating and quantifying individual enantiomers is crucial as they can exhibit different biological activities.

Chiral stationary phases (CSPs), often based on materials like oligosaccharides (e.g., cyclodextrins) immobilized on silica (B1680970) gel, are central to chiral chromatography. These CSPs interact differently with enantiomers through various mechanisms like hydrogen bonding, π-π interaction, and inclusion complexation, leading to their separation. Chiral separation can be achieved using chiral LC columns or, for suitable compounds, chiral GC columns. While chiral columns can be expensive, alternative approaches like pre-column derivatization with a chiral reagent followed by separation on an achiral column (e.g., C18) can also be employed for chiral separation, converting enantiomers into diastereomers that are easier to separate.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods offer alternative or complementary detection strategies for this compound and its metabolites, depending on their chemical properties.

Spectrophotometry is a quantitative analytical technique that measures the concentration of a substance by assessing the absorption of light at specific wavelengths. This technique is based on the Beer-Lambert Law. UV-Vis spectrophotometry is commonly used and can help characterize compounds with aromatic groups or conjugated double bonds. Challenges in spectrophotometric analysis include spectral interference and sensitivity limitations, particularly at low concentrations. Optimization of parameters like path length and detection wavelength, as well as using more sensitive detectors, can improve sensitivity.

Electrochemical detection (ECD) for techniques like HPLC is a selective and highly sensitive method applicable to electrochemically active substances. ECD measures the electrical current generated from oxidation or reduction reactions of analytes as they elute from the chromatographic column. Techniques like differential pulse voltammetry (DPV) are sensitive electrochemical methods that can allow for the simultaneous analysis of multiple electroactive compounds. ECD offers a wide linear dynamic range, enabling the measurement of concentrations spanning several orders of magnitude. The suitability of spectrophotometric or electrochemical detection for this compound and its metabolites would depend on the presence of chromophores or electroactive functional groups within their structures.

Optimization of Sample Preparation for Biological Matrices

The analysis of this compound and its metabolites in biological matrices, such as plasma or tissue, requires effective sample preparation to isolate the analytes of interest and remove interfering endogenous compounds. Biological matrices are complex and contain components like proteins that can interfere with analytical instrumentation and suppress ionization in MS. dsmz.de

Sample preparation techniques are crucial for isolation, clean-up, and preconcentration of analytes from these complex matrices. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. These procedures can be labor-intensive and time-consuming, often representing a significant portion of the total analysis time. Automation of sample preparation procedures can streamline workflows, improve consistency, and enhance reproducibility.

Q & A

Q. What validated synthesis protocols ensure reproducibility in D-Mlvp preparation?

Answer: Reproducible synthesis of this compound requires:

  • Experimental Design: Use Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize variability .
  • Characterization: Employ orthogonal techniques (e.g., NMR, HPLC-MS, XRD) to confirm chemical identity and purity. Tabulate results for cross-validation:
TechniquePurposeAcceptable Threshold
NMRStructural confirmation>95% purity
HPLC-MSPurity assessment≥98% peak area
XRDCrystallinityR-factor < 5%
  • Documentation: Adhere to Data Management Plan (DMP) standards for recording raw data, metadata, and instrument calibration logs .

Q. How should researchers design initial characterization workflows for this compound?

Answer: A tiered approach ensures robustness:

Primary Screening: Use FTIR and UV-Vis spectroscopy for rapid functional group analysis.

Secondary Validation: Apply advanced methods like high-resolution mass spectrometry (HRMS) and thermal analysis (TGA/DSC) for stability profiling.

Data Cross-Referencing: Compare results against computational predictions (e.g., DFT simulations) to identify anomalies .

  • Critical Note: Archive all spectral data in FAIR-compliant repositories for future reanalysis .

Q. What are the essential components of a Data Management Plan (DMP) for this compound studies?

Answer: A DMP must address:

  • Data Types: Raw spectral files, crystallographic data, synthesis logs, and computational models .
  • Storage: Use encrypted, version-controlled platforms (e.g., Zenodo, institutional repositories) with backup protocols .
  • FAIR Compliance: Ensure data is Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized formats like .cif for XRD), and Reusable (detailed metadata) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectroscopic and computational data?

Answer: Systematically address discrepancies through:

  • Validation Loops: Re-run experiments under controlled conditions to isolate variables (e.g., solvent effects, hydration states) .
  • Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., pH, temperature drift) .
  • Collaborative Review: Engage peer networks to audit computational parameters (e.g., basis sets in DFT) versus empirical observations .

Q. What methodologies integrate multi-omics approaches in studying this compound’s bioactivity?

Answer:

  • Experimental Design: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map this compound’s cellular pathways.
  • Data Integration: Use systems biology tools (e.g., Cytoscape) to overlay interaction networks and identify hub targets .
  • Ethical Considerations: Anonymize human-derived data and obtain IRB approval before public deposition .

Q. How can long-term stability studies for this compound be structured to meet regulatory standards?

Answer:

  • Accelerated Aging Protocols: Use ICH Q1A guidelines to simulate degradation under stress conditions (high humidity, UV exposure) .
  • Analytical Consistency: Standardize HPLC methods across batches with control samples for drift correction.
  • Documentation: Maintain audit trails for all stability data, including outlier justifications .

Q. What strategies validate this compound’s computational docking predictions experimentally?

Answer:

  • Blind Testing: Compare in silico binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) results.
  • Negative Controls: Use scrambled peptide analogs or inactive enantiomers to confirm specificity .
  • Data Transparency: Publish docking parameters (e.g., force fields, grid sizes) to enable replication .

Q. How should researchers address ethical gaps in this compound’s translational studies?

Answer:

  • Informed Consent: Develop layered consent forms explaining risks/benefits of human tissue use .
  • Data Anonymization: Implement GDPR-compliant tools (e.g., pseudonymization) for clinical datasets .
  • Conflict Disclosure: Declare funding sources and intellectual property interests in publications .

Tables for Methodological Reference

Q. Table 1: Common Contradictions in this compound Research

Contradiction TypeResolution StrategyReferences
Spectral vs. Computational DataCross-validation with DFT and NMR
Batch-to-Batch VariabilityDOE-based optimization
Bioactivity InconsistenciesMulti-omics integration

Guidance Compliance:

  • Avoided consumer-level questions per .
  • Methodological rigor aligned with DMP frameworks ().
  • Contradiction analysis rooted in qualitative research principles ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.